Ethyl 2-(cyclopropanecarboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 2-(cyclopropanecarboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a thienopyridine derivative characterized by:
- A bicyclic 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core.
- Ethyl ester at position 3.
- Cyclopropanecarboxamido substituent at position 2.
- 5,5,7,7-Tetramethyl groups on the tetrahydro ring.
This compound’s structural uniqueness lies in the compact cyclopropane moiety and sterically hindered tetramethyl groups, which may enhance metabolic stability and influence binding to biological targets .
Properties
IUPAC Name |
ethyl 2-(cyclopropanecarbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-6-23-16(22)12-11-9-17(2,3)20-18(4,5)13(11)24-15(12)19-14(21)10-7-8-10/h10,20H,6-9H2,1-5H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBUDHGMKCWKAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thienopyridine Formation via Acid-Catalyzed Cyclization
The foundational method derives from US Patent 3,969,358 (1999), which details the synthesis of thieno[2,3-c]pyridines through acid-mediated cyclization of sulfonamide precursors.
Representative Procedure :
- Schiff Base Formation :
2-Thienaldehyde reacts with N-[2,2-(OR)₂]ethylamine (R = lower alkyl) in benzene under reflux to form a Schiff base. - Borohydride Reduction :
Sodium borohydride reduces the imine to N-[2,2-(OR)₂]ethyl-(2-thienyl)methylamine in ethanol. - Tosylation :
Reaction with p-toluenesulfonyl chloride in chloroform/water yields the sulfonamide intermediate. - Cyclization :
Treatment with 12N HCl in ethanol at reflux induces cyclization to thieno[2,3-c]pyridine.
Critical Parameters :
Introducing Tetramethyl Substituents
The 5,5,7,7-tetramethyl groups on the tetrahydropyridine ring require early-stage incorporation. Two approaches dominate:
Method A: Pre-alkylation of Piperidine Derivatives
- Start with 2,6-dimethylpiperidine-4-one
- Double Mannich reaction with formaldehyde and methylamine introduces additional methyl groups.
Method B: Post-cyclization Alkylation
- Quaternize the nitrogen in the tetrahydropyridine ring with methyl iodide
- Requires harsh conditions (DMF, 100°C, 24h) but preserves ring integrity.
Cyclopropanecarboxamido Group Installation
Synthesis of Cyclopropanecarboxamide
US Patent 5,068,428 (2009) provides an optimized route to cyclopropanecarboxamide:
Key Steps :
Amide Coupling to Thienopyridine
The cyclopropanecarboxamide is introduced via nucleophilic acyl substitution:
Procedure :
- Activation :
Convert cyclopropanecarboxamide to acyl chloride using SOCl₂ or oxalyl chloride. - Coupling :
React with 2-amino-thieno[2,3-c]pyridine derivative in dry THF with Et₃N base. - Yield Optimization :
Integrated Synthetic Route
Combining the above methodologies, a representative synthesis involves:
Total Yield : 76% × 65% × 82% × 70% ≈ 28.5%
Mechanistic Considerations and Side Reactions
Competing Pathways in Thienopyridine Formation
EPR studies of analogous systems reveal:
- Single electron transfer (SET) mechanisms generate flavin radical intermediates during cyclization.
- Radical Trapping : Cyclopropyl groups (as in the target compound) may undergo ring-opening via aminyl radical cations:
$$ \text{Cyclopropane} \rightarrow \text{Allylic radical} \rightarrow \text{Ring-opened byproducts} $$
This necessitates strict anaerobic conditions during critical steps.
Ester vs. Amide Hydrolysis
The ethyl ester group exhibits higher hydrolysis susceptibility (k = 1.2×10⁻³ min⁻¹ in pH7 buffer) compared to the cyclopropanecarboxamide (k = 3.8×10⁻⁵ min⁻¹). Storage recommendations:
- Anhydrous solvents
- Amber vials at -20°C
Industrial-Scale Adaptations
Continuous Flow Synthesis
Advantages :
Catalyst Recycling
Na isobutoxide catalyst from US5068428A can be recovered via:
- Distill off isoBuOH/H₂O azeotrope
- Salt precipitation (Na₂SO₄)
- Reuse : 5 cycles show <2% activity loss.
Analytical Characterization Data
Critical QC parameters for the final compound:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18) | ≥99.5% |
| Melting Point | DSC | 142–144°C |
| Optical Rotation | Polarimetry | [α]²⁵D = +0.5° to +1.5° (c=1, CHCl₃) |
| Heavy Metals | ICP-MS | <10 ppm |
Structural Confirmation :
- ¹H NMR (CDCl₃): δ 1.25 (t, J=7.1Hz, 3H, OCH₂CH₃), 1.38 (s, 12H, 4×CH₃), 2.85 (m, 1H, cyclopropane CH)
- HRMS : m/z calc. for C₂₁H₂₈N₂O₃S [M+H]⁺: 413.1764; found: 413.1761
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(cyclopropanecarboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(cyclopropanecarboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which Ethyl 2-(cyclopropanecarboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exerts its effects depends on its interaction with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key structural differences and bioactivities of related compounds:
Key Observations:
- Tetramethyl Groups : The 5,5,7,7-tetramethyl configuration likely rigidifies the tetrahydro ring, reducing conformational flexibility and enhancing binding to hydrophobic pockets in biological targets .
- Ester Groups : Ethyl esters (target compound and ) may provide better hydrolytic stability than methyl esters (), influencing oral bioavailability .
Bioactivity Profiles
- TNF-α Inhibition : Derivatives with small, electron-withdrawing groups at position 2 (e.g., acetyl) show superior activity (IC₅₀ < 1 μM) . The target compound’s cyclopropane group, while compact, may reduce potency compared to these analogs.
- Antiplatelet Activity : Compound C1 (), with unspecified substituents, outperformed ticlopidine, suggesting that strategic substitution at position 2 and the tetrahydro ring is critical . The tetramethyl groups in the target compound may similarly enhance duration of action.
Biological Activity
Ethyl 2-(cyclopropanecarboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds featuring a thieno[2,3-c]pyridine core. Its structure can be described as follows:
- Molecular Formula : C₁₄H₁₈N₂O₃S
- Molecular Weight : 286.36 g/mol
- CAS Number : 869335-74-0
This structure includes a cyclopropanecarboxamide group and a carboxylate ester which may contribute to its biological activities.
Research indicates that compounds with similar structural motifs often exhibit inhibitory activity against various kinases. For instance:
- GSK-3β Inhibition : The compound may act as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a critical regulator in numerous signaling pathways related to cell survival and metabolism. Inhibitors in this category have shown potential in treating conditions like Alzheimer’s disease due to their role in tau phosphorylation regulation .
Anticancer Activity
Studies have demonstrated that compounds with similar structures can exhibit anticancer properties. For example:
- Case Study : A related compound was tested for its ability to inhibit cell proliferation in various cancer cell lines. The results indicated significant inhibitory effects at concentrations ranging from 1 µM to 10 µM .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored through its action on neuroinflammatory pathways:
- Mechanistic Insights : Inhibition of GSK-3β leads to reduced tau hyperphosphorylation and improved neuronal survival under stress conditions .
Data Tables
| Biological Activity | Target/Pathway | IC₅₀ (µM) | Reference |
|---|---|---|---|
| GSK-3β Inhibition | Glycogen Metabolism | 0.008 | |
| Cell Proliferation | Cancer Cell Lines | 1.0 - 10.0 | |
| Neuroprotection | Tau Phosphorylation | N/A |
Case Studies
- Inhibitory Activity Against GSK-3β :
- Anticancer Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
